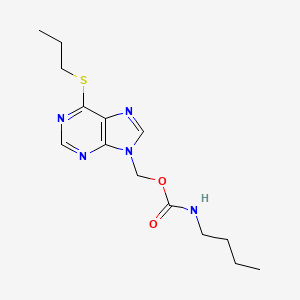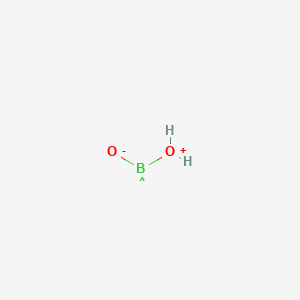
Boron dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron dioxide, with the chemical formula BO₂, is a compound consisting of boron and oxygen It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boron dioxide can be synthesized through several methods. One common approach involves the reaction of boron trioxide (B₂O₃) with oxygen at high temperatures. The reaction can be represented as: [ \text{B}_2\text{O}_3 + \text{O}_2 \rightarrow 2\text{BO}_2 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by the controlled oxidation of boron or boron-containing compounds. The process involves heating boron in the presence of oxygen to achieve the desired oxidation state. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Boron dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to form boron trioxide (B₂O₃) when exposed to excess oxygen.
Reduction: It can be reduced back to elemental boron using strong reducing agents like magnesium or aluminum.
Substitution: this compound can react with halogens to form boron halides, such as boron trichloride (BCl₃).
Major Products Formed:
Oxidation: Boron trioxide (B₂O₃)
Reduction: Elemental boron (B)
Substitution: Boron halides (e.g., BCl₃)
Applications De Recherche Scientifique
Boron dioxide has several scientific research applications due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of other boron compounds and as a catalyst in various chemical reactions.
Biology: Boron compounds, including this compound, are studied for their potential use in drug delivery systems and as therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced ceramics, glass, and other high-performance materials due to its thermal stability and hardness.
Mécanisme D'action
The mechanism of action of boron dioxide involves its ability to interact with various molecular targets and pathways. In chemical reactions, this compound acts as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with other compounds are influenced by its electron configuration and bonding properties.
Comparaison Avec Des Composés Similaires
Boron trioxide (B₂O₃): Similar to boron dioxide but with a different oxidation state of boron.
Boron nitride (BN): A compound with boron and nitrogen, known for its high thermal conductivity and electrical insulation properties.
Boron carbide (B₄C): A compound with boron and carbon, known for its extreme hardness and use in abrasive materials.
Uniqueness of this compound: this compound is unique due to its specific oxidation state and reactivity. It serves as an intermediate in the synthesis of other boron compounds and has distinct properties that make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
13840-88-5 |
|---|---|
Formule moléculaire |
BH2O2 |
Poids moléculaire |
44.83 g/mol |
InChI |
InChI=1S/BHO2/c2-1-3/h2H/q-1/p+1 |
Clé InChI |
YWCYJWYNSHTONE-UHFFFAOYSA-O |
SMILES canonique |
[B]([OH2+])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


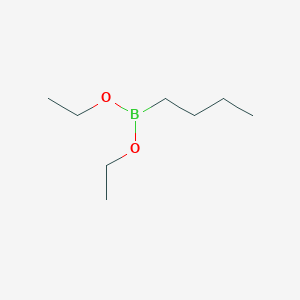
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
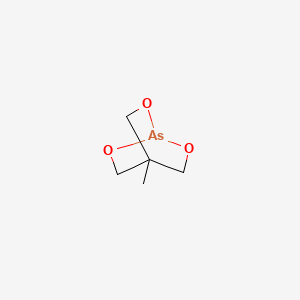
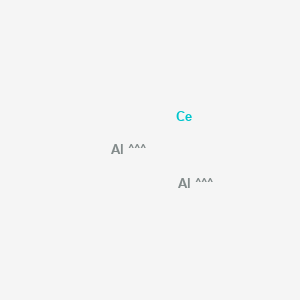
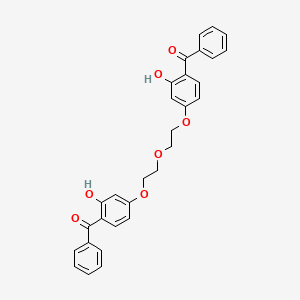
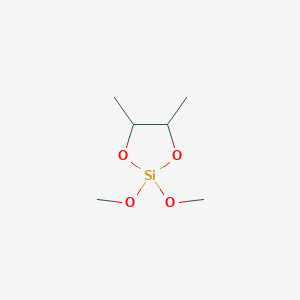
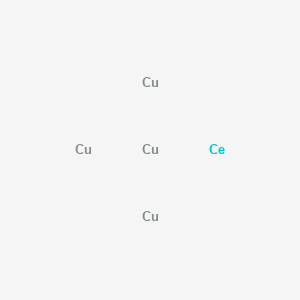
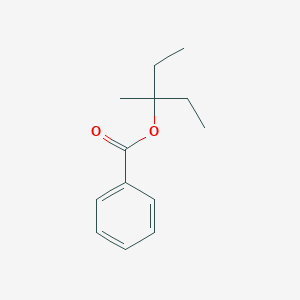
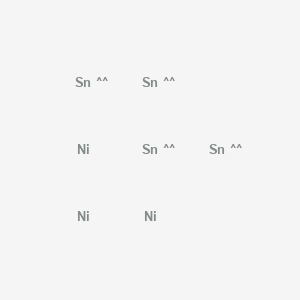
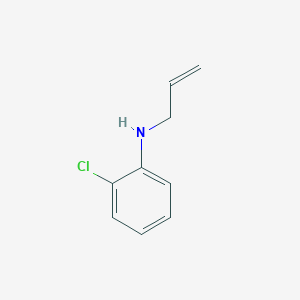
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
